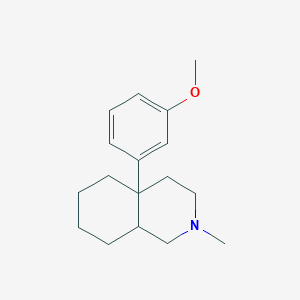![molecular formula C16H17N3O2 B12894209 Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]- CAS No. 393855-76-0](/img/structure/B12894209.png)
Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenylethynyl group and an aminoethoxyethanol moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions.
Pyrimidine Ring Construction: The phenylethynyl group is then introduced into a pyrimidine ring through a nucleophilic substitution reaction.
Aminoethoxyethanol Addition: The final step involves the reaction of the pyrimidine derivative with 2-aminoethoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Applications De Recherche Scientifique
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the aminoethoxyethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethanol: Lacks the ethoxy group, leading to different solubility and reactivity.
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)propane: Contains a propane group instead of ethanol, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
2-(2-((5-(Phenylethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
393855-76-0 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
2-[2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H17N3O2/c20-9-11-21-10-8-18-16-15(12-17-13-19-16)7-6-14-4-2-1-3-5-14/h1-5,12-13,20H,8-11H2,(H,17,18,19) |
Clé InChI |
PUJOZKZVCOMKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


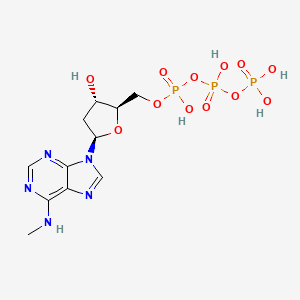
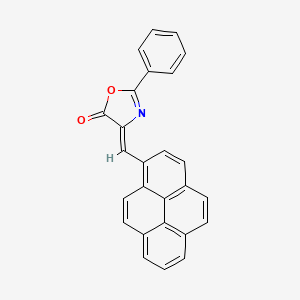

![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
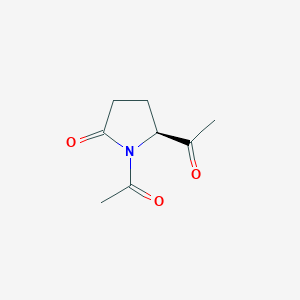
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
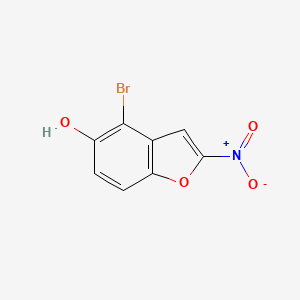
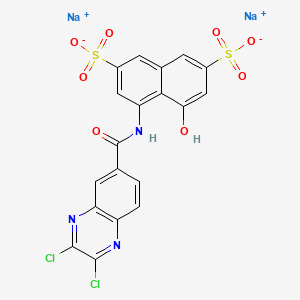
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)

